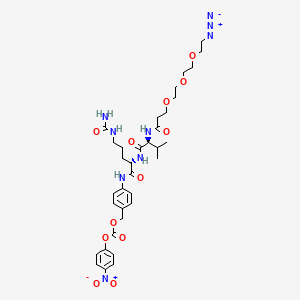

Azido-PEG3-Val-Cit-PAB-PNP

Beschreibung

Eigenschaften

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47)/t28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBCDJANEWKOSX-JDXGNMNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N9O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601100304 | |

| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055047-18-0 | |

| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055047-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Azido-PEG3-Val-Cit-PAB-PNP in Antibody-Drug Conjugates: A Technical Guide

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the antigen-specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of an ADC are critically dependent on the linker that connects these two components. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient payload liberation upon reaching the target tumor cells. This guide provides an in-depth technical overview of Azido-PEG3-Val-Cit-PAB-PNP, a sophisticated, cleavable linker system designed to meet these stringent requirements. We will dissect its individual components, mechanism of action, performance metrics, and the experimental protocols for its application.

Core Components and Their Functions

The this compound linker is a multi-functional molecule where each component serves a distinct and crucial purpose in the construction and action of the ADC.

-

Azido-PEG3 (Azide and Polyethylene Glycol unit):

-

Azido (N3) group: This functional group is the chemical handle for attaching the entire drug-linker construct to the antibody. It enables highly specific and efficient conjugation via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with an alkyne-modified antibody. This bioorthogonal reaction proceeds under mild, aqueous conditions, preserving the integrity and function of the antibody.

-

PEG3 (3-unit Polyethylene Glycol): The PEG spacer is incorporated to improve the physicochemical properties of the ADC. Its hydrophilic nature enhances the aqueous solubility of the often-hydrophobic linker-payload complex, which can help prevent aggregation during ADC manufacturing and in circulation. The PEG unit can also act as a flexible spacer, potentially reducing steric hindrance and improving the pharmacokinetic profile of the conjugate.

-

-

Val-Cit (Valine-Citrulline Dipeptide):

-

This dipeptide sequence is the core of the linker's tumor-selective release mechanism. It is designed to be a substrate for Cathepsin B, a lysosomal protease that is frequently overexpressed in various types of cancer cells. The Val-Cit linker is remarkably stable in the bloodstream but is efficiently cleaved within the acidic and enzyme-rich environment of the lysosome following ADC internalization. This enzymatic cleavage is the trigger for the subsequent release of the cytotoxic payload.

-

-

PAB (p-Aminobenzyl Carbamate):

-

The PAB moiety is a "self-immolative" spacer. It connects the Val-Cit dipeptide to the cytotoxic drug. Following the enzymatic cleavage of the amide bond between citrulline and the PAB group by Cathepsin B, the resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This intramolecular cyclization releases the payload in its original, unmodified, and active form, along with carbon dioxide and an aza-quinone methide byproduct. This self-immolation is critical as it ensures that no part of the linker remains attached to the drug, which could otherwise impair its cytotoxic activity.

-

-

PNP (p-Nitrophenyl):

-

The p-nitrophenyl group functions as an activated leaving group, typically as part of a p-nitrophenyl carbonate. This reactive group facilitates the covalent attachment of the cytotoxic payload (which usually contains an amine or hydroxyl group) to the PAB spacer, forming a stable carbamate (B1207046) linkage. During the synthesis of the drug-linker complex, the PNP group is displaced by the payload, making it a key component for the initial construction of the linker-drug conjugate before its attachment to the antibody.

-

Mechanism of Action: From Circulation to Cell Death

The intricate design of the this compound linker orchestrates a precise sequence of events to deliver the cytotoxic payload specifically to cancer cells.

-

Circulation and Targeting: The ADC circulates systemically. The stability of the Val-Cit dipeptide and the overall linker construct prevents premature drug release in the plasma. The monoclonal antibody component guides the ADC to the tumor site, where it binds to a specific antigen on the surface of a cancer cell.

-

Internalization and Lysosomal Trafficking: Upon binding, the cancer cell internalizes the ADC-antigen complex, typically through endocytosis. The complex is then trafficked through the endo-lysosomal pathway into the lysosome.

-

Enzymatic Cleavage: Inside the lysosome, the high concentration and activity of proteases, particularly Cathepsin B, leads to the specific cleavage of the amide bond between the valine and citrulline residues of the linker.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide exposes the PAB self-immolative spacer. This triggers a rapid, spontaneous 1,6-elimination reaction, which breaks the carbamate bond holding the payload.

-

Cytotoxicity: The now free and active cytotoxic drug is released from the lysosome into the cytoplasm, where it can engage its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.

Quantitative Performance Data

The performance of ADCs utilizing Val-Cit-PAB-based linkers has been evaluated across numerous studies. While specific data for the exact this compound linker can vary depending on the antibody, payload, and conjugation site, the following table summarizes representative quantitative data for the core Val-Cit-PAB system.

| Parameter | Typical Value/Observation | Significance |

| Plasma Stability | High stability in human plasma. However, Val-Cit linkers can show instability in rodent (mouse, rat) plasma due to cleavage by carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation. | High human plasma stability is crucial to minimize off-target toxicity and ensure the ADC reaches the tumor intact. The instability in rodent plasma is a key consideration for preclinical model selection. |

| Cathepsin B Cleavage | Efficiently cleaved by Cathepsin B. Studies have shown that other lysosomal proteases (e.g., Cathepsin L, K, S) can also contribute to cleavage, ensuring robust payload release even if Cathepsin B levels vary. | Ensures that the payload is effectively released inside the target cell's lysosome, which is the intended site of action. |

| In Vitro Cytotoxicity | ADCs with Val-Cit-PAB linkers typically demonstrate potent, antigen-dependent cytotoxicity with IC50 values in the picomolar to low nanomolar range against target-positive cell lines. | Demonstrates the high potency of the ADC in selectively killing cancer cells that express the target antigen. |

| Bystander Effect | The released payload (if membrane-permeable, like MMAE) can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. | This effect can enhance the overall anti-tumor efficacy, especially in heterogeneous tumors where not all cells express the target antigen. |

Experimental Protocols

The development and characterization of an ADC using the this compound linker involves a multi-step process.

Synthesis of the Drug-Linker Conjugate

-

Objective: To conjugate the cytotoxic payload to the this compound linker.

-

Methodology:

-

Dissolve the this compound linker in a suitable anhydrous organic solvent (e.g., Dimethylformamide, DMF).

-

Add the cytotoxic payload (containing a primary or secondary amine) and a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA).

-

The amine on the payload displaces the PNP group on the linker to form a stable carbamate bond.

-

The reaction is typically stirred at room temperature for several hours to overnight.

-

The resulting Azido-PEG3-Val-Cit-PAB-Payload conjugate is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Antibody-Drug Conjugation via Click Chemistry

-

Objective: To attach the azide-functionalized drug-linker to an alkyne-modified antibody.

-

Methodology (SPAAC Protocol):

-

Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4). The antibody must be pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

-

Drug-Linker Preparation: Prepare a stock solution of the purified Azido-PEG3-Val-Cit-PAB-Payload in a solvent like DMSO.

-

Conjugation: Add a molar excess (e.g., 5-10 fold) of the drug-linker solution to the antibody solution. The final reaction mixture may contain a small percentage of co-solvent (e.g., 5-10% DMSO) to ensure solubility.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 2-24 hours.

-

Purification: Remove excess, unreacted drug-linker and purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

ADC Characterization: Drug-to-Antibody Ratio (DAR)

-

Objective: To determine the average number of drug molecules conjugated to each antibody.

-

Methodology (Hydrophobic Interaction Chromatography - HIC):

-

HIC separates ADC species based on the hydrophobicity conferred by the attached drug-linkers.

-

An analytical HIC column is used with a decreasing salt gradient (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).

-

Unconjugated antibody elutes first, followed by species with DAR 2, 4, 6, and 8, etc.

-

The peak area for each species is integrated, and the weighted average DAR is calculated based on the relative abundance of each peak.

-

In Vitro Plasma Stability Assay

-

Objective: To assess the stability of the ADC and the premature release of the payload in plasma.

-

Methodology:

-

Incubate the purified ADC in human plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

At each time point, capture the ADC from the plasma using Protein A/G affinity chromatography to remove other plasma proteins.

-

Analyze the captured ADC by LC-MS or HIC to quantify the amount of intact ADC remaining and determine the percentage of released drug.

-

Cathepsin B Cleavage Assay

-

Objective: To confirm and quantify the rate of payload release in the presence of Cathepsin B.

-

Methodology (HPLC-Based):

-

Prepare a reaction buffer at an acidic pH (e.g., 5.0-6.0) containing a reducing agent like DTT to activate the enzyme.

-

Incubate the ADC with recombinant human Cathepsin B at 37°C.

-

Quench the reaction at various time points by adding an acid or organic solvent.

-

Analyze the samples by RP-HPLC to separate and quantify the intact ADC, cleaved linker fragments, and the released payload. The rate of release is determined by monitoring the increase in the free payload peak over time.

-

Conclusion

The this compound linker is a highly engineered system that exemplifies the chemical sophistication required for the development of safe and effective Antibody-Drug Conjugates. Its modular design incorporates a bioorthogonal handle for precise conjugation (Azido), a solubilizing spacer (PEG3), a tumor-selective cleavage site (Val-Cit), a self-immolative unit for efficient drug release (PAB), and a reactive group for payload attachment (PNP). This combination of features ensures that the cytotoxic payload remains securely attached during circulation and is released efficiently upon internalization into target cancer cells, thereby maximizing the therapeutic window and offering a powerful tool in the arsenal (B13267) of targeted cancer therapies.

An In-depth Technical Guide to Azido-PEG3-Val-Cit-PAB-PNP: A Key Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Azido-PEG3-Val-Cit-PAB-PNP linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, and its role in the targeted delivery of therapeutic payloads. This document includes a summary of its key attributes, representative experimental protocols, and visualizations to illustrate its mechanism of action and experimental workflows.

Core Structure and Chemical Properties

This compound is a multi-functional, cleavable linker designed for the precise construction of ADCs. Its structure is meticulously engineered to provide a stable linkage between an antibody and a cytotoxic drug in circulation, while enabling selective payload release within the target cancer cell.

The molecule consists of several key functional units:

-

Azido Group (N₃): This terminal group serves as a bioorthogonal handle for "click chemistry." It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a corresponding alkyne-modified antibody, allowing for a highly specific and efficient conjugation reaction.[1][2]

-

PEG3 Spacer (Polyethylene Glycol): The three-unit polyethylene (B3416737) glycol spacer enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting ADC.[3]

-

Val-Cit Dipeptide (Valine-Citrulline): This dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[3][] This enzymatic cleavage is the primary mechanism for intracellular drug release.

-

PAB Spacer (p-Aminobenzyl Alcohol): The PAB group acts as a self-immolative spacer. Following the cleavage of the Val-Cit linker by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the active drug.[5]

-

PNP Ester (p-Nitrophenyl Ester): The p-nitrophenyl ester is an activated leaving group, facilitating the covalent attachment of an amine- or hydroxyl-containing payload to the linker.[3]

Chemical Structure

The IUPAC name for this compound is 4-((14S,17S)-1-azido-14-isopropyl-12,15-dioxo-17-(3-ureidopropyl)-3,6,9-trioxa-13,16-diazaoctadecan-18-amido)benzyl (4-nitrophenyl) carbonate.

Data Presentation: Physicochemical and Supplier-Specific Data

The following table summarizes the key quantitative data for this compound, primarily sourced from commercial suppliers. It is important to note that batch-to-batch variability may exist.

| Property | Value | Reference(s) |

| CAS Number | 2055047-18-0 | [1] |

| Chemical Formula | C₃₄H₄₇N₉O₁₂ | [1] |

| Molecular Weight | 773.79 g/mol | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO and DMF | [3] |

| Storage Conditions | -20°C, sealed, away from moisture | [1] |

Experimental Protocols

The following are representative protocols for the use of this compound in the synthesis and evaluation of ADCs. These are generalized procedures and may require optimization for specific antibodies, payloads, and experimental setups.

Protocol 1: Conjugation of this compound to an Alkyne-Modified Antibody via SPAAC

This protocol describes the conjugation of the azide-containing linker to an antibody that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

Alkyne-modified monoclonal antibody (mAb-DBCO) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-PEG3-Val-Cit-PAB-Drug conjugate

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the Azido-PEG3-Val-Cit-PAB-Drug conjugate in anhydrous DMSO at a concentration of 10-20 mM.

-

Ensure the mAb-DBCO is at a concentration of 5-10 mg/mL in PBS.

-

-

Conjugation Reaction:

-

Add a 5- to 10-fold molar excess of the Azido-PEG3-Val-Cit-PAB-Drug solution to the mAb-DBCO solution.

-

Gently mix the reaction mixture and incubate at 4°C or room temperature for 4-12 hours. The optimal time and temperature should be determined empirically.

-

-

Purification:

-

Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using an appropriate column (e.g., Sephadex G-25).

-

Elute the ADC with PBS, pH 7.4.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

-

Assess the purity and aggregation of the ADC by SEC.

-

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This protocol outlines a method to evaluate the cleavage of the Val-Cit linker and the subsequent release of the payload in the presence of Cathepsin B.

Materials:

-

Purified ADC with the Azido-PEG3-Val-Cit-PAB linker

-

Human Cathepsin B (recombinant)

-

Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

-

Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of the ADC in the assay buffer.

-

Activate Cathepsin B according to the manufacturer's instructions.

-

-

Cleavage Reaction:

-

In a microcentrifuge tube, combine the ADC solution with the activated Cathepsin B. A typical enzyme-to-substrate ratio is 1:100 to 1:1000 by molarity.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an excess of the cold quenching solution.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the protein.

-

Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Quantify the concentration of the released payload at each time point.

-

Plot the payload concentration versus time to determine the rate of cleavage.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving the this compound linker.

Caption: Experimental workflow for the synthesis of an ADC using this compound.

Caption: Signaling pathway of ADC action and intracellular drug release.

References

The Pivotal Role of the p-Aminobenzyl Self-Immolative Spacer in Targeted Payload Release: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer is a critical component in the design of modern antibody-drug conjugates (ADCs), enabling the controlled and efficient release of cytotoxic payloads within target cells. This technical guide provides a comprehensive overview of the PAB spacer's mechanism of action, its role in ADC development, and the experimental protocols used to evaluate its performance, with a focus on quantitative data and detailed methodologies.

Introduction to Self-Immolative Linkers in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the payload is a crucial element that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[1] Self-immolative linkers are designed to be stable while the ADC is in the bloodstream and to undergo a rapid, spontaneous fragmentation cascade to release the unmodified, active payload upon a specific triggering event within the cancer cell.[2] This targeted release mechanism is paramount for maximizing the therapeutic window by increasing the concentration of the active drug at the tumor site while minimizing systemic exposure and associated off-target toxicities.[1]

The p-Aminobenzyl (PAB) Spacer: A Cornerstone of ADC Linker Technology

The most widely used self-immolative spacer in ADC design is based on p-aminobenzyl alcohol.[3] It is typically positioned between a cleavable trigger, such as an enzyme-sensitive peptide sequence, and the cytotoxic payload.[4] The PAB spacer's primary function is to ensure that upon cleavage of the trigger, a cascade of electronic rearrangements leads to the "traceless" release of the payload in its native, fully active form.[3][5]

Mechanism of Action: The 1,6-Elimination Cascade

The self-immolative process of the PAB spacer is an elegant example of a 1,6-elimination reaction. This intramolecular electronic cascade is not a direct enzymatic cleavage of the PAB unit itself but is initiated by the cleavage of an adjacent "trigger" moiety.[6] A common trigger is the dipeptide sequence valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases like cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[4][7]

The process unfolds as follows:

-

Enzymatic Cleavage of the Trigger: After the ADC is internalized by a target cancer cell and trafficked to the lysosome, cathepsin B cleaves the amide bond between the citrulline residue and the amino group of the PAB spacer.[7]

-

Initiation of Self-Immolation: The cleavage of the peptide bond exposes a free aniline (B41778) nitrogen on the PAB spacer. This initiates a spontaneous and rapid electronic cascade.

-

1,6-Elimination: The lone pair of electrons on the newly formed aniline nitrogen donates into the aromatic ring, leading to the cleavage of the bond connecting the benzylic carbon to the payload. This results in the formation of an unstable azaquinone methide intermediate.

-

Payload Release: The payload, typically attached to the PAB spacer via a carbamate (B1207046) linkage, is released in its original, unmodified form.

-

Fragmentation of the Spacer: The azaquinone methide intermediate is highly unstable and quickly fragments, often releasing carbon dioxide in the process.

This entire cascade ensures a rapid and irreversible release of the cytotoxic agent directly within the target cell.

Quantitative Analysis of PAB Spacer Performance

The efficacy and safety of an ADC are critically dependent on the stability of the linker in circulation and the efficiency of payload release at the target site. Various analytical methods are employed to quantify these parameters.

Cleavage Kinetics

The rate of enzymatic cleavage of the trigger sequence is a key determinant of the overall payload release rate. This is often characterized by the Michaelis-Menten kinetic parameters, kcat and Km, which describe the turnover number and substrate affinity of the enzyme, respectively. While comprehensive comparative data is sparse, studies on model substrates provide insights into the efficiency of different dipeptide linkers. For the commonly used Val-Cit linker, cathepsin B-mediated cleavage is generally efficient.[2][8]

Table 1: Representative Cathepsin B Kinetic Parameters for a vcMMAE-based ADC

| Parameter | Value | Reference |

| KM (µM) | Varies by ADC | [2] |

| kcat (s-1) | Varies by ADC | [2] |

Note: Absolute values for kcat and KM can vary significantly depending on the specific ADC construct and experimental conditions.

Plasma Stability

An ideal ADC linker must be highly stable in the systemic circulation (pH ~7.4) to prevent premature payload release, which can lead to off-target toxicity.[9] Plasma stability is typically assessed by incubating the ADC in human and other species' plasma and monitoring the amount of intact ADC or released payload over time.[10]

Table 2: Representative Plasma Stability Data for a Val-Cit-PAB-based ADC

| Species | Incubation Time (days) | % Payload Release | Reference |

| Human | 6 | <1 | [9] |

| Cynomolgus Monkey | 6 | <1 | [9] |

| Rat | 6 | >4 | [9] |

| Mouse | 6 | >20 | [9] |

Note: Stability can vary between species due to differences in plasma enzymes.

pH-Dependent Stability

The acidic environment of the lysosome (pH 4.5-5.5) is a key trigger for the release of payloads from certain types of linkers. While the PAB self-immolation is primarily triggered by enzymatic cleavage, the stability of the overall linker-payload construct can also be influenced by pH. For instance, some linkers are designed to be more labile at lower pH.[11]

Table 3: Representative pH-Dependent Hydrolysis of an Acid-Labile Linker

| pH | Half-life (t1/2) | Reference |

| 7.4 | Stable | [11] |

| 5.5 | ~3 hours | [11] |

Note: This table illustrates the principle of pH-dependent cleavage for acid-labile linkers, which can be used in conjunction with a PAB spacer.

Payload Release Efficiency

The ultimate measure of a linker's performance is its ability to efficiently release the active payload inside the target cell. This is often quantified by measuring the concentration of the released drug in cell lysates or in the tumor microenvironment after ADC treatment.[12] Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of released payloads.[13][14]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of different PAB-based linkers.

Synthesis of a Val-Cit-PAB Linker

The synthesis of a Val-Cit-PAB linker is a multi-step process that is often carried out using solid-phase peptide synthesis (SPPS).[15][16][17][18][19]

General Protocol for Solid-Phase Synthesis:

-

Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The first Fmoc-protected amino acid (e.g., Fmoc-Citrulline) is coupled to the resin using a coupling agent.

-

Fmoc Deprotection: The Fmoc protecting group is removed to expose the free amine for the next coupling step.

-

Second Amino Acid Coupling: The second Fmoc-protected amino acid (e.g., Fmoc-Valine) is coupled to the growing peptide chain.

-

PAB Moiety Coupling: The p-aminobenzyl alcohol moiety is coupled to the N-terminus of the dipeptide.

-

Cleavage from Resin: The completed linker is cleaved from the solid support using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude linker is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from different species.[10]

Protocol:

-

Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 72, 144 hours).

-

Sample Collection: At each time point, an aliquot of the plasma sample is collected.

-

ADC Capture: The ADC is captured from the plasma using an appropriate method, such as affinity chromatography with Protein A or G beads.

-

Analysis: The amount of intact ADC or released payload is quantified using techniques like LC-MS or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of payload release or the decrease in the drug-to-antibody ratio (DAR) is plotted against time to determine the stability profile.

Cathepsin B Cleavage Assay

This assay measures the rate of enzymatic cleavage of the linker by cathepsin B.[7]

Protocol:

-

Reagent Preparation: Prepare a reaction buffer at the optimal pH for cathepsin B activity (typically pH 5.0-6.0). Activate recombinant human cathepsin B according to the manufacturer's instructions.

-

Reaction Setup: In a microplate, combine the ADC with the reaction buffer.

-

Initiate Reaction: Add the activated cathepsin B to the ADC solution to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points, stop the reaction (e.g., by adding a protease inhibitor).

-

Quantification: Quantify the amount of released payload using a suitable analytical method, such as fluorescence spectroscopy (if the payload is fluorescent) or LC-MS.

-

Kinetic Analysis: Plot the amount of released payload versus time to determine the initial reaction velocity and calculate the kinetic parameters.

Conclusion

The p-aminobenzyl self-immolative spacer is a cornerstone of modern ADC technology, enabling the targeted and efficient release of cytotoxic payloads. Its clever design, which relies on a triggered 1,6-elimination cascade, ensures that the active drug is delivered in its most potent form directly within cancer cells. A thorough understanding of the PAB spacer's mechanism and the use of robust analytical methods to quantify its performance are essential for the successful development of safe and effective antibody-drug conjugates. The continued refinement of self-immolative linker technologies, including modifications to the PAB spacer to enhance stability and tune release kinetics, will undoubtedly play a pivotal role in the future of targeted cancer therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Multifunctional linkers: Expanding the ADC toolkit and quantifying intracellular release kinetics - American Chemical Society [acs.digitellinc.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ADC Plasma Stability Assay [iqbiosciences.com]

- 11. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. sciex.com [sciex.com]

- 14. researchgate.net [researchgate.net]

- 15. Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 18. peptide.com [peptide.com]

- 19. researchgate.net [researchgate.net]

The Pivotal Role of PEG3 Linkers in Bioconjugation and Antibody-Drug Conjugate (ADC) Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver high-potency drugs to tumor cells while minimizing systemic toxicity.[][2] The linker component is of paramount importance, profoundly influencing the stability, solubility, pharmacokinetics (PK), and ultimately, the therapeutic index of the ADC.[3][4] Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) have garnered significant attention for their ability to favorably modulate the physicochemical properties of ADCs. This guide provides a comprehensive technical overview of the function of short-chain PEG linkers, with a specific focus on the three-unit PEG (PEG3) moiety, in bioconjugation and ADC stability.

Core Functions of PEG Linkers in ADCs

The incorporation of PEG linkers, including the short PEG3 variant, into ADC design offers a multitude of advantages that address key challenges in ADC development:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[5][6] Hydrophilic PEG linkers create a hydration shell around the ADC, significantly improving its aqueous solubility and preventing aggregation.[][6] This is crucial for maintaining the stability of the ADC during formulation and administration.

-

Improved Pharmacokinetics: The hydrophilic nature of PEG linkers shields the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[][7] This extended exposure time in the bloodstream allows for greater opportunity for the ADC to reach its target tumor cells.

-

Reduced Immunogenicity: By masking potential immunogenic epitopes on the payload or linker, PEGylation can reduce the risk of an immune response against the ADC.[7] This is a critical consideration for ensuring the safety and long-term efficacy of the therapeutic.

-

Enabling Higher Drug-to-Antibody Ratios (DAR): The enhanced solubility imparted by PEG linkers allows for the conjugation of a higher number of drug molecules per antibody without inducing aggregation.[7] This can lead to a more potent ADC, as a higher concentration of the cytotoxic payload can be delivered to the target cell.[3]

Quantitative Impact of PEG Linker Length on ADC Performance

While specific quantitative data for PEG3 linkers is often embedded within broader studies, the general trends observed with varying PEG chain lengths provide valuable insights into the impact of these hydrophilic spacers.

In Vitro Cytotoxicity

The effect of PEG linker length on the in vitro potency of an ADC can be context-dependent. In some instances, the introduction of a PEG linker, regardless of its length, has shown a negligible effect on the half-maximal inhibitory concentration (IC50). However, in other studies, particularly with smaller targeting moieties, longer PEG chains have been associated with a decrease in in vitro cytotoxicity. This is likely due to steric hindrance, where the longer PEG chain may interfere with the binding of the ADC to its target antigen or the subsequent internalization process.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

| Linker | IC50 (nM) on NCI-N87 cells | IC50 (nM) on BT-474 cells |

| No PEG (HM) | 4.94 | 2.48 |

| 4 kDa PEG (HP4KM) | 31.9 | 26.2 |

| 10 kDa PEG (HP10KM) | 111.3 | 83.5 |

Data adapted from a study on affibody-based drug conjugates, which are smaller than monoclonal antibodies. The trend of decreasing potency with longer PEG chains may be more pronounced in such constructs.

Pharmacokinetics

A clear correlation exists between PEG linker length and the pharmacokinetic profile of an ADC. Generally, increasing the length of the PEG chain leads to a reduction in plasma clearance and an extended half-life. This is attributed to the increased hydrodynamic size of the ADC and the shielding effect of the PEG chain.

Table 2: Impact of PEG Linker Length on ADC Clearance

| Linker | Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

This data illustrates a significant decrease in clearance with increasing PEG length, with a plateau observed around PEG8. This suggests that even short PEG chains like PEG3 can contribute to improved pharmacokinetics.

Aggregation

The inclusion of hydrophilic PEG linkers is a key strategy to mitigate the aggregation of ADCs, particularly those with high DARs and hydrophobic payloads. The PEG chain creates a hydration layer that prevents intermolecular interactions and subsequent aggregation.

Table 3: Impact of Linker Hydrophilicity on ADC Aggregation (DAR 8)

| Linker Type | % Aggregation |

| Hydrophobic Linker | High |

| Linear PEG24 Linker | Low |

| Pendant (PEG12)2 Linker | Very Low |

This table highlights the effectiveness of PEG linkers in reducing aggregation, a critical factor for ADC stability and safety.[6][8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and characterization of ADCs incorporating PEG3 linkers.

Protocol 1: Synthesis of a Drug-Linker Conjugate with a PEG3 Linker

This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to a Boc-amino-PEG3-SSPy linker, a cleavable linker containing a PEG3 spacer.

Materials:

-

Cytotoxic drug with a carboxylic acid group

-

Boc-amino-PEG3-SSPy

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Boc Deprotection: Dissolve Boc-amino-PEG3-SSPy in a solution of TFA in DCM (e.g., 20% v/v). Stir at room temperature for 1-2 hours. Evaporate the solvent to obtain the deprotected amino-PEG3-SSPy linker.

-

Drug Activation: Dissolve the cytotoxic drug in anhydrous DMF. Add EDC and NHS (typically a 1.5 to 2-fold molar excess over the drug). Stir at room temperature for 1-2 hours to form the NHS-activated drug.

-

Conjugation: Add the deprotected amino-PEG3-SSPy linker to the activated drug solution. Add DIPEA to act as a base (typically 2-3 fold molar excess). Stir the reaction mixture at room temperature overnight.

-

Purification: Purify the drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the in vitro potency (IC50) of an ADC.[9]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

ADC of interest

-

Control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in complete culture medium. Add the diluted solutions to the cells.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.[10]

Protocol 3: In Vivo Stability Assessment (ELISA-based)

This protocol is used to measure the concentration of intact ADC in plasma samples over time.[6]

Materials:

-

Animal model (e.g., mice or rats)

-

ADC of interest

-

Antigen specific to the ADC's antibody

-

Enzyme-conjugated secondary antibody that recognizes the payload

-

Substrate for the enzyme

-

96-well microplates

Procedure:

-

Dosing: Administer the ADC intravenously to the animal model.

-

Sample Collection: Collect blood samples at various time points. Process the blood to obtain plasma.

-

ELISA:

-

Coat a 96-well plate with the target antigen.

-

Block the plate to prevent non-specific binding.

-

Add diluted plasma samples to the wells.

-

Add the enzyme-conjugated secondary antibody that binds to the payload.

-

Add the substrate and measure the resulting signal.

-

-

Data Analysis: Generate a standard curve and determine the concentration of intact ADC in the plasma samples at each time point to evaluate its stability.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway for an ADC with a Tubulin Inhibitor Payload

References

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cytivalifesciences.com [cytivalifesciences.com]

- 7. labinsights.nl [labinsights.nl]

- 8. researchgate.net [researchgate.net]

- 9. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]

The Precision Cut: A Technical Guide to Cathepsin B-Mediated Cleavage of Valine-Citrulline Dipeptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of Cathepsin B-mediated cleavage of valine-citrulline (Val-Cit) dipeptides, a cornerstone of modern therapeutic design, particularly in the field of Antibody-Drug Conjugates (ADCs). Understanding this enzymatic process at a molecular level is critical for the rational design of linker technologies that ensure therapeutic stability in circulation and precise payload release within the target cell.

The Enzymatic Machinery: Cathepsin B

Cathepsin B is a lysosomal cysteine protease belonging to the papain superfamily.[1] Predominantly active in the acidic environment of the lysosome (pH 4.5-5.5), its primary physiological role is protein degradation.[2] Structurally, Cathepsin B's catalytic activity is driven by a Cys-His catalytic dyad within its active site.[2] A unique feature of Cathepsin B is the "occluding loop," a flexible segment of approximately 20 amino acids that can modulate its activity. This loop allows Cathepsin B to function as both an endopeptidase (cleaving within a peptide chain) and an exopeptidase (cleaving from the C-terminus).[3][4] This dual functionality is pivotal for its recognition and cleavage of dipeptide linkers.

The Substrate: Valine-Citrulline Linkers

The valine-citrulline dipeptide has become a linker of choice in numerous clinically approved and investigational ADCs.[2][5] This preference is due to its remarkable balance of stability in the bloodstream and its susceptibility to cleavage by lysosomal proteases like Cathepsin B.[5]

In the context of ADCs, the Val-Cit linker is typically conjugated to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which in turn is attached to the cytotoxic payload.[2][5] This entire construct ensures that the potent drug remains inactive until the Val-Cit dipeptide is cleaved.

The Cleavage Mechanism: A Step-by-Step Molecular Interaction

The cleavage of the Val-Cit linker by Cathepsin B is a highly specific enzymatic reaction that occurs within the lysosome following the internalization of an ADC. The process can be broken down into the following key steps:

-

Substrate Recognition and Binding: The Val-Cit dipeptide motif is recognized by the active site of Cathepsin B. The valine residue fits into the S2 subsite, which favors hydrophobic amino acids, while the citrulline residue occupies the S1 subsite.[2]

-

Nucleophilic Attack: The catalytic cycle is initiated by the deprotonation of the active site cysteine (Cys29) by a nearby histidine (His199), forming a highly reactive thiolate ion.[4] This thiolate then performs a nucleophilic attack on the carbonyl carbon of the peptide bond between citrulline and the PABC spacer.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Acyl-Enzyme Formation and Release of the First Product: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The PABC-payload portion is released as the first product. Simultaneously, an acyl-enzyme intermediate is formed, where the N-terminal portion of the substrate (the antibody-linker-Val-Cit moiety) is covalently attached to the active site cysteine via a thioester bond.

-

Deacylation: A water molecule, activated by the active site histidine, attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

Formation of a Second Tetrahedral Intermediate: This leads to the formation of a second tetrahedral intermediate.

-

Release of the Second Product and Enzyme Regeneration: The second tetrahedral intermediate collapses, releasing the C-terminal carboxyl group of the citrulline residue and regenerating the active enzyme.

Signaling Pathway of ADC Internalization and Payload Release

Caption: ADC internalization and payload release pathway.

Cathepsin B Catalytic Cleavage Mechanism

Caption: The catalytic cycle of Val-Cit-PABC cleavage by Cathepsin B.

Quantitative Data on Dipeptide Linker Cleavage

Direct kinetic parameters for the cleavage of full ADCs are not always publicly available. However, studies using model substrates provide valuable insights into the efficiency of Cathepsin B-mediated cleavage. It's important to note that while the antibody carrier's bulkiness does not appear to significantly impact the drug release rate, the specific payload and conjugation site can have minor effects.[6][7]

| Substrate | pH | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Z-Arg-Arg-AMC | 7.2 | - | - | - | [8] |

| Z-Phe-Arg-AMC | 7.2 | - | - | - | [8] |

| Z-Nle-Lys-Arg-AMC | 7.2 | - | - | High | [8] |

| Z-Arg-Arg-AMC | 4.6 | - | - | - | [8] |

| Z-Phe-Arg-AMC | 4.6 | - | - | High | [8] |

| Z-Nle-Lys-Arg-AMC | 4.6 | - | - | High | [8] |

| Abz-GIVRAK(Dnp)-OH (DPCP activity) | 7.2 | 156 | - | - | [3] |

| Abz-GIVRAK(Dnp)-OH (DPCP activity) | 5.5 | 51 | - | - | [3] |

| Abz-GIVRAK(Dnp)-OH (DPCP activity) | 4.6 | 15 | - | - | [3] |

| Z-RR-AMC (Endopeptidase activity) | 7.2 | 53 | - | - | [3] |

| Z-RR-AMC (Endopeptidase activity) | 5.5 | 40 | - | - | [3] |

| Z-RR-AMC (Endopeptidase activity) | 4.6 | 25 | - | - | [3] |

Note: Specific values for Km and kcat are often highly dependent on assay conditions and the specific substrate construct. The table reflects relative activities and substrate preferences under different pH conditions.

Experimental Protocols

Fluorogenic Substrate Cleavage Assay

This high-throughput assay is used to screen and characterize the susceptibility of peptide linkers to Cathepsin B cleavage.[9][10]

Objective: To determine the rate of cleavage of a fluorogenic peptide substrate by recombinant Cathepsin B.

Materials:

-

Recombinant Human Cathepsin B

-

Fluorogenic Substrate (e.g., Z-Val-Cit-AMC)

-

Assay Buffer: 25 mM MES, pH 5.0[9]

-

Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[9]

-

96-well black microplate

-

Fluorescence microplate reader

-

Cathepsin B inhibitor (e.g., CA-074) for control experiments

Procedure:

-

Reagent Preparation:

-

Prepare Assay and Activation buffers. The Activation Buffer should be made fresh.

-

Reconstitute recombinant Cathepsin B in Activation Buffer to a stock concentration (e.g., 10 µg/mL) and incubate at room temperature for 15 minutes to activate the enzyme.[9]

-

Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).

-

-

Assay Setup:

-

Dilute the activated Cathepsin B to the desired working concentration in Assay Buffer.

-

Add 50 µL of the diluted, activated Cathepsin B solution to the wells of the 96-well plate.

-

Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of the substrate in Assay Buffer.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals.

-

-

Data Analysis:

-

Subtract the background fluorescence from the substrate blank wells.

-

Plot fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.

-

In Vitro ADC Cleavage Assay with LC-MS/MS Analysis

This method provides a quantitative measure of payload release from an ADC construct.[11]

Objective: To quantify the rate of payload release from a Val-Cit-linker-containing ADC upon incubation with Cathepsin B.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Recombinant Human Cathepsin B

-

Assay Buffer: 10 mM MES buffer, pH 6.0, containing dithiothreitol (B142953) (DTT)[11]

-

Quenching Solution: Acetonitrile or 2% formic acid containing an internal standard

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate the cleavage reaction by adding activated Cathepsin B solution. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.[2]

-

Incubate the reaction at 37°C.

-

-

Time-Point Sampling and Quenching:

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately stop the reaction by adding an excess of cold quenching solution.

-

-

Sample Preparation and Analysis:

-

Centrifuge the quenched samples to precipitate the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

-

Data Analysis:

-

Generate a standard curve for the payload to quantify its concentration in the samples.

-

Plot the concentration of the released payload versus time to determine the cleavage rate.

-

Experimental Workflow for In Vitro ADC Cleavage Assay

Caption: A typical workflow for an in vitro ADC cleavage assay.

Conclusion

The Cathepsin B-mediated cleavage of valine-citrulline dipeptides is a highly specific and efficient process that is fundamental to the success of many targeted therapies. A thorough understanding of the enzyme's mechanism, substrate specificity, and the experimental methodologies for its characterization is essential for the continued development of innovative and effective antibody-drug conjugates. This guide provides a foundational resource for researchers and drug development professionals working to harness this precise enzymatic activity for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00224K [pubs.rsc.org]

- 4. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Azido-PEG3-Val-Cit-PAB-PNP: A Key Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Azido-PEG3-Val-Cit-PAB-PNP, a critical cleavable linker used in the development of antibody-drug conjugates (ADCs). This document outlines the detailed experimental protocols, presents quantitative data for key reaction steps, and includes visualizations of the synthesis pathway and relevant biological mechanisms.

Introduction

Antibody-drug conjugates represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload. This compound is a state-of-the-art linker that incorporates several key features:

-

An Azido Group: Enables bio-orthogonal conjugation to a modified antibody via click chemistry.

-

A Polyethylene Glycol (PEG) Spacer: The three-unit PEG (PEG3) enhances solubility and improves the pharmacokinetic profile of the ADC.

-

A Cathepsin B-Cleavable Dipeptide: The valine-citrulline (Val-Cit) motif is specifically recognized and cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomes of tumor cells.[]

-

A Self-Immolative Spacer: The p-aminobenzyl carbamate (B1207046) (PAB) group ensures the efficient and traceless release of the unmodified cytotoxic drug following cleavage of the Val-Cit linker.

-

A p-Nitrophenyl (PNP) Carbonate: This activated carbonate serves as a reactive handle for the efficient conjugation of the linker to a hydroxyl- or amine-containing cytotoxic payload.

This guide will detail a logical and efficient synthetic route to this complex molecule, providing researchers with the necessary information to replicate and adapt this process for their specific ADC development needs.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that can be logically divided into three main stages:

-

Synthesis of the Core Dipeptide-Spacer (Fmoc-Val-Cit-PAB-OH): This stage involves the sequential coupling of L-citrulline with p-aminobenzyl alcohol, followed by the addition of L-valine. The use of protecting groups (Fmoc) is crucial to ensure regioselectivity and prevent unwanted side reactions.

-

Coupling of the Azido-PEG3 Moiety: An Azido-PEG3-acid is coupled to the N-terminus of the Val-Cit-PAB-OH intermediate to introduce the azide (B81097) functionality and the PEG spacer.

-

Activation with p-Nitrophenyl Carbonate: The terminal hydroxyl group of the PAB moiety is activated with p-nitrophenyl chloroformate to generate the reactive PNP carbonate, yielding the final product.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Stage 1: Synthesis of Fmoc-Val-Cit-PAB-OH

This stage follows an improved, high-yield synthesis route that minimizes epimerization.[2]

1.1: Fmoc protection of L-Citrulline

-

Reaction: L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to protect the alpha-amino group.

-

Procedure:

-

Dissolve L-Citrulline (1.0 eq.) and sodium bicarbonate (2.2 eq.) in water.

-

Add an equal volume of 1,4-dioxane.

-

Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.0 eq.) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1 M HCl to precipitate the product.

-

Filter, wash with cold water, and dry the solid to yield Fmoc-Citrulline.

-

1.2: Coupling of Fmoc-Citrulline with p-Aminobenzyl alcohol

-

Reaction: The carboxylic acid of Fmoc-Citrulline is coupled with the amino group of p-aminobenzyl alcohol.

-

Procedure:

-

Dissolve Fmoc-Citrulline (1.0 eq.), p-aminobenzyl alcohol (1.1 eq.), and HATU (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) and stir the reaction at room temperature for 4-6 hours.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter, wash with water, and dry to obtain Fmoc-Cit-PAB-OH.

-

1.3: Fmoc deprotection of Fmoc-Cit-PAB-OH

-

Reaction: The Fmoc protecting group is removed to expose the primary amine of the citrulline residue.

-

Procedure:

-

Dissolve Fmoc-Cit-PAB-OH (1.0 eq.) in DMF.

-

Add piperidine (5.0 eq.) and stir at room temperature for 1 hour.[3]

-

Remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product, H2N-Cit-PAB-OH.

-

1.4: Peptide coupling to form Fmoc-Val-Cit-PAB-OH

-

Reaction: The deprotected H2N-Cit-PAB-OH is coupled with Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-valine).

-

Procedure:

-

Dissolve H2N-Cit-PAB-OH (1.0 eq.) and Fmoc-Val-OSu (1.1 eq.) in DMF.

-

Add DIPEA (1.5 eq.) and stir at room temperature overnight.

-

Precipitate the product by adding water.

-

Filter, wash with water, and purify by flash chromatography (silica gel, methanol/dichloromethane (B109758) gradient) to yield Fmoc-Val-Cit-PAB-OH.[3]

-

Stage 2: Coupling of the Azido-PEG3 Moiety

2.1: Fmoc deprotection of Fmoc-Val-Cit-PAB-OH

-

Reaction: The Fmoc group is removed from the valine residue.

-

Procedure:

-

Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq.) in DMF.

-

Add piperidine (5.0 eq.) and stir at room temperature for 1 hour.

-

Remove the solvent under reduced pressure and triturate with diethyl ether to obtain H2N-Val-Cit-PAB-OH.

-

2.2: Synthesis of Azido-PEG3-acid (if not commercially available)

-

Reaction: A commercially available Boc-protected amino-PEG3-acid is reacted to introduce the azide group.

-

Procedure:

-

React Boc-NH-PEG3-COOH with triflic anhydride (B1165640) and sodium azide in a suitable solvent system to yield Azido-PEG3-COOH. (This is a generalized procedure and would require optimization).

-

2.3: Coupling of Azido-PEG3-acid with H2N-Val-Cit-PAB-OH

-

Reaction: The carboxylic acid of Azido-PEG3-acid is coupled to the N-terminus of H2N-Val-Cit-PAB-OH.

-

Procedure:

-

Dissolve H2N-Val-Cit-PAB-OH (1.0 eq.), Azido-PEG3-acid (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.

-

Add DIPEA (2.0 eq.) and stir at room temperature overnight.

-

Purify the product, Azido-PEG3-Val-Cit-PAB-OH, by reverse-phase HPLC.

-

Stage 3: Activation with p-Nitrophenyl Carbonate

3.1: Reaction with p-Nitrophenyl chloroformate

-

Reaction: The terminal hydroxyl group of the PAB moiety is activated with p-nitrophenyl chloroformate to form the final product.

-

Procedure:

-

Dissolve Azido-PEG3-Val-Cit-PAB-OH (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add pyridine (B92270) (2.0 eq.) followed by a solution of p-nitrophenyl chloroformate (1.5 eq.) in DCM dropwise.[4]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with 1 M HCl and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound as a solid.

-

Data Presentation

The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound. Please note that yields are based on reported values for similar reactions and may vary.

| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield (%) | Analytical Data |

| 1.4 | Fmoc-Val-Cit-PAB-OH | H2N-Cit-PAB-OH, Fmoc-Val-OSu | DIPEA | DMF | 85-95 | LC-MS, 1H NMR |

| 2.3 | Azido-PEG3-Val-Cit-PAB-OH | H2N-Val-Cit-PAB-OH, Azido-PEG3-acid | HATU, DIPEA | DMF | 70-80 | RP-HPLC, MS |

| 3.1 | This compound | Azido-PEG3-Val-Cit-PAB-OH | p-Nitrophenyl chloroformate, Pyridine | DCM | 75-85 | LC-MS, 1H NMR |

Mandatory Visualizations

Cathepsin B Cleavage and Payload Release Mechanism

The Val-Cit linker is designed to be cleaved by Cathepsin B, a lysosomal protease often upregulated in cancer cells.[5][6][7] Following enzymatic cleavage, the PAB spacer undergoes a 1,6-elimination to release the active drug.

Experimental Workflow for ADC Cytotoxicity Assay

After successful synthesis and conjugation of the linker-payload to an antibody, it is crucial to evaluate the efficacy of the resulting ADC. A common in vitro method is the cytotoxicity assay.

Conclusion

The synthesis of this compound is a complex but manageable process that yields a highly versatile and effective linker for the development of next-generation antibody-drug conjugates. The strategic incorporation of a cleavable dipeptide, a self-immolative spacer, a PEG moiety, and a bio-orthogonal handle provides a robust platform for creating ADCs with an improved therapeutic index. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers in their efforts to design and synthesize novel and more effective cancer therapies.

References

- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Blueprint: A Technical Guide to Protease-Sensitive ADC Linkers

For Immediate Release

A Deep Dive into the Core of Targeted Cancer Therapy: Unveiling the Critical Features of Protease-Sensitive ADC Linkers

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals dedicated to advancing the field of antibody-drug conjugates (ADCs). We will explore the pivotal role of protease-sensitive linkers in achieving the delicate balance between systemic stability and targeted payload release, a cornerstone of effective and safe ADC design. This document provides a comprehensive overview of the key features of these linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological and experimental workflows.

Introduction: The Crucial Role of the Linker

Antibody-drug conjugates represent a powerful class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's overall performance. An ideal linker must be sufficiently stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to liberate the cytotoxic payload upon reaching the target tumor.[1][2] Protease-sensitive linkers have emerged as a leading strategy, designed to be selectively cleaved by proteases that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[3]

Mechanism of Action: From Circulation to Cytotoxicity

The journey of an ADC with a protease-sensitive linker involves a series of orchestrated events, beginning with systemic circulation and culminating in the targeted destruction of cancer cells.

ADC Internalization and Trafficking

Upon administration, the ADC circulates throughout the bloodstream. The antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is internalized into the cell.[4] The most common pathway for this is clathrin-mediated endocytosis, which involves the formation of a clathrin-coated pit that buds off into the cytoplasm to form an early endosome.[1][5]

This early endosome then matures into a late endosome and eventually fuses with a lysosome. This trafficking process is tightly regulated by a family of small GTPases known as Rab proteins, which act as molecular switches to guide the vesicle's fate.[3][6][7] For instance, Rab5 is a key regulator of early endosome formation, while Rab7 mediates the transition to late endosomes and fusion with lysosomes.[8] The acidic environment (pH 4.5-5.0) and high concentration of proteases within the lysosome provide the ideal conditions for linker cleavage.[9]

Protease-Mediated Cleavage

The most well-characterized protease-sensitive linkers are dipeptides, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[10][11] These sequences are recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[9] The cleavage typically occurs between the citrulline (or alanine) residue and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[9] Following enzymatic cleavage of the dipeptide, the PABC spacer spontaneously decomposes, releasing the unmodified cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.[9]

The Bystander Effect

A key advantage of using cleavable linkers with membrane-permeable payloads (e.g., MMAE) is the potential for a "bystander effect."[12][13] After the payload is released into the target cancer cell, it can diffuse out and kill neighboring, antigen-negative tumor cells.[12] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[10][13]

Data Presentation: Quantitative Comparison of Linker Properties

The selection of a protease-sensitive linker is a data-driven process. The following tables summarize key quantitative parameters for commonly used linkers.

Table 1: Comparative In Vitro Cleavage of Protease-Sensitive Linkers

| Linker Type | Protease | Substrate Concentration | Enzyme Concentration | Incubation Time (hours) | % Payload Release | Reference |

| mc-Val-Cit-PABC | Cathepsin B | 1 µM | 20 nM | 4 | >90% | [1] |

| EVCit | Cathepsin B | - | - | Half-life: 2.8h | - | [2] |

| VCit | Cathepsin B | - | - | Half-life: 4.6h | - | [2] |

| SVCit | Cathepsin B | - | - | Half-life: 5.4h | - | [2] |

| Non-cleavable | Cathepsin B | 1 µM | 20 nM | 4 | <5% | [1] |

Table 2: Comparative Plasma Stability of ADC Linkers

| Linker Type | Plasma Source | Stability Metric | Value | Reference |

| Val-Cit | Human | % MMAE release after 6 days | <1% | [10] |

| Val-Cit | Mouse | % MMAE release after 6 days | ~25% | [10] |

| Val-Cit | Mouse | % MMAF loss after 14 days | >95% | [2][14] |

| EVCit | Mouse | % MMAF loss after 14 days | Almost none | [2][15] |

| Sulfatase-cleavable | Mouse | Stability | >7 days | [11] |

| Non-cleavable (SMCC) | Human | % MMAE release after 7 days | <0.01% | [10] |

Note: The instability of the Val-Cit linker in mouse plasma is due to cleavage by the carboxylesterase Ces1c, an issue not present in human plasma.[14][15] This highlights the importance of selecting appropriate preclinical models.

Table 3: In Vitro Cytotoxicity of ADCs with Different Enzyme-Cleavable Linkers

| ADC (Antibody-Linker-Payload) | Target Cell Line | IC₅₀ (pM) | Reference |

| Trastuzumab-β-galactosidase-MMAE | HER2+ | 8.8 | [11] |

| Trastuzumab-Val-Cit-MMAE | HER2+ | 14.3 | [11] |

| Trastuzumab-Val-Ala-MMAE | HER2+ | 92 | [11] |

| Trastuzumab-Sulfatase-MMAE | HER2+ | 61 | [11] |

| Trastuzumab-Non-cleavable-MMAE | HER2+ | 609 | [11] |

Experimental Protocols

Detailed and reproducible protocols are essential for the evaluation and validation of protease-sensitive linkers.

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate and extent of payload release from an ADC in the presence of purified Cathepsin B.[9]

Materials:

-

ADC construct with a protease-sensitive linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 10 mM MES, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT)[1][16]

-

Quenching Solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Reagent Preparation: Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO). Activate Cathepsin B according to the manufacturer's instructions.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical final ADC concentration is 1 µM.[9]

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is 20 nM.[9][16]

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[9]

-

Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution.

-

Sample Analysis: Centrifuge the quenched samples to pellet precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[16]

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[10]

Materials:

-

ADC construct

-

Human, monkey, and mouse plasma

-

Incubator at 37°C

-

Analytical instruments (e.g., LC-MS for DAR analysis, LC-MS/MS for free payload analysis)

Procedure:

-

Incubation: Incubate the ADC in plasma from the desired species at a concentration of ~100 µg/mL at 37°C.[10]

-

Time Points: Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96 hours).[10]

-

Sample Processing (for DAR analysis):

-

Purify the ADC from the plasma sample using affinity capture (e.g., Protein A magnetic beads).[10]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the purified ADC.

-

Analyze the eluate by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability.

-

-

Sample Processing (for free payload analysis):

ADC Internalization and Lysosomal Co-localization Assay

Objective: To visually confirm that the ADC is internalized by target cells and traffics to the lysosome.

Materials:

-

Target-positive cancer cell line

-

Fluorescently labeled ADC (e.g., using an Alexa Fluor dye)

-

Lysosomal marker antibody (e.g., anti-LAMP1)

-

Fluorescently labeled secondary antibodies

-

Fixation and permeabilization buffers (e.g., methanol (B129727) and Triton X-100)[17]

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed the target cells on coverslips in a culture plate and allow them to adhere overnight.

-

ADC Incubation: Treat the cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 1, 4, 24 hours) to allow for internalization.

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., 10% BSA).

-

Incubate the cells with a primary antibody against a lysosomal marker (e.g., rabbit anti-LAMP1).

-

Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit Alexa Fluor 594).

-

-

Imaging: Mount the coverslips on microscope slides and image using a confocal microscope. Co-localization of the ADC's fluorescence signal with the lysosomal marker's signal will appear as merged colors (e.g., yellow if the ADC is green and the lysosome is red), confirming lysosomal trafficking.

Conclusion